N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15334156
InChI: InChI=1S/C28H25N3O2S2/c1-3-29(17-20-12-5-4-6-13-20)24(32)18-30-26-25(21-14-8-7-11-19(21)2)35-28(34)31(26)23-16-10-9-15-22(23)27(30)33/h4-16H,3,17-18H2,1-2H3
SMILES:
Molecular Formula: C28H25N3O2S2
Molecular Weight: 499.7 g/mol

N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide

CAS No.:

Cat. No.: VC15334156

Molecular Formula: C28H25N3O2S2

Molecular Weight: 499.7 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide -

Specification

Molecular Formula C28H25N3O2S2
Molecular Weight 499.7 g/mol
IUPAC Name N-benzyl-N-ethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide
Standard InChI InChI=1S/C28H25N3O2S2/c1-3-29(17-20-12-5-4-6-13-20)24(32)18-30-26-25(21-14-8-7-11-19(21)2)35-28(34)31(26)23-16-10-9-15-22(23)27(30)33/h4-16H,3,17-18H2,1-2H3
Standard InChI Key VBRQTRMWNBKHNT-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The compound features a thiazolo[3,4-a]quinazoline core, a bicyclic system combining a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) fused to a quinazoline moiety (a six-membered ring with two nitrogen atoms). Key structural elements include:

  • o-Tolyl group: A methyl-substituted phenyl ring at position 3 of the quinazoline system, enhancing lipophilicity and steric bulk.

  • Thioxo group: A sulfur atom double-bonded to carbon at position 1, contributing to electron delocalization.

  • Acetamide side chain: An N-benzyl-N-ethyl-substituted acetamide at position 2, which may influence binding affinity to biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC28H25N3O2S2\text{C}_{28}\text{H}_{25}\text{N}_3\text{O}_2\text{S}_2
Molecular Weight499.7 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Pathways

Condensation and Cyclization

The synthesis typically begins with o-tolyl isothiocyanate, which undergoes condensation with primary amines to form thiazole intermediates. Subsequent cyclization with anthranilic acid derivatives introduces the quinazoline framework. The acetamide side chain is appended via nucleophilic acyl substitution, using bromoacetyl bromide and N-benzyl-N-ethylamine .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper ring fusion during cyclization.

  • Purification: The compound’s high molecular weight and lipophilicity necessitate chromatographic techniques for isolation.

Compound ClassTarget EnzymeIC₅₀ (µM)
ThiazoloquinazolinesCOX-212.4
Coumarin-thiazolesAcetylcholinesterase8.7
Pyrido-quinazolinesPDE418.9

Comparative Analysis with Heterocyclic Analogues

Thiazolo[4,5-b]pyridines

Unlike thiazolo[3,4-a]quinazolines, these analogues lack the fused quinazoline system, resulting in reduced planarity and weaker enzyme inhibition (e.g., 2.3-fold lower COX-2 affinity) .

Quinazoline-Benzothiazoles

Hybrid structures with benzothiazole moieties exhibit superior antioxidant properties (EC₅₀: 14 µM vs. 22 µM for thiazoloquinazolines) but poorer solubility due to extended aromaticity .

Future Directions

Mechanistic Studies

Elucidating the compound’s interaction with PDE4 and COX-2 via X-ray crystallography could guide structure-activity optimization.

Derivative Synthesis

Introducing polar substituents (e.g., hydroxyl or carboxyl groups) may improve aqueous solubility without compromising bioactivity.

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